molecular formula C17H24BrNO5 B12357806 Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]

Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]

Cat. No.: B12357806
M. Wt: 402.3 g/mol
InChI Key: UXOOBDDSNJVVBU-OVVHIRCMSA-N
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Description

Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS] is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is also known by several synonyms, including Scopolamine hydrobromide trihydrate .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with the central nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in the activity of the parasympathetic nervous system, resulting in effects such as decreased salivation and relaxation of smooth muscles .

Comparison with Similar Compounds

Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester is unique due to its specific structure and pharmacological properties. Similar compounds include:

    Atropine: Another muscarinic antagonist with similar effects but different chemical structure.

These compounds are often compared based on their efficacy, side effects, and specific applications in medical treatments.

Properties

Molecular Formula

C17H24BrNO5

Molecular Weight

402.3 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH.H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;/h2-6,11-16,19H,7-9H2,1H3;1H;1H2/t11?,12-,13-,14+,15-,16+;;/m1../s1

InChI Key

UXOOBDDSNJVVBU-OVVHIRCMSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.Br

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.Br

Origin of Product

United States

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